molecular formula C17H26ClN3OS B2583931 (5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1421468-52-1

(5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2583931
CAS No.: 1421468-52-1
M. Wt: 355.93
InChI Key: SLQVGDNSOSMCGO-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone: . This compound features a thiophene ring substituted with a chloro group, a piperidine ring, and a piperazine ring with methyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

. Subsequent steps include the construction of the piperidine and piperazine rings, with careful control of reaction conditions to ensure the correct placement of substituents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one or more atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: : Both compounds feature a chlorothiophene ring and a piperazine ring, but differ in the presence of the cyclohexyl group.

  • 4-(2-hydroxyethyl)piperidin-1-yl](5-methyl-1H-indol-2-yl)methanone: : This compound has a different heterocyclic structure and functional groups.

These comparisons highlight the uniqueness of (5-Chlorothiophen-2-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3OS/c1-13-11-19(2)9-10-21(13)12-14-5-7-20(8-6-14)17(22)15-3-4-16(18)23-15/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVGDNSOSMCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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